EINECS 213-001-8

Description

Historical Context and Development of Related Chromophoric Systems

Cyanine (B1664457) dyes, the family to which EINECS 213-001-8 belongs, were first synthesized over a century ago. wikipedia.org Their initial and ongoing application has been to extend the sensitivity range of photographic emulsions, a process that makes film panchromatic. wikipedia.org The core of these dyes is a polymethine chain, a conjugated system of double bonds, situated between two nitrogen atoms. chemistryjournal.innih.gov This structural feature is responsible for their characteristic light absorption and color.

Benzothiazole-containing cyanine dyes, a specific subset, have been the subject of significant development. researchgate.net Benzothiazole (B30560) and its derivatives are important heterocyclic compounds with wide-ranging applications. researchgate.netjchemrev.com The incorporation of the benzothiazole moiety into cyanine dyes has led to compounds with valuable properties, particularly for biological applications. researchgate.net

Precise Nomenclature and Structural Representation of the Chemical Compound (CAS: 909-63-7)

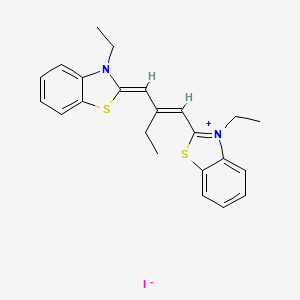

The compound is identified by the Chemical Abstracts Service (CAS) number 909-63-7. Its systematic IUPAC name is 3-Methyl-2-[(1E,3E)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide. It is also commonly known by the trivial name 3,3'-dimethylthiacarbocyanine iodide.

The molecular structure consists of two benzothiazole rings linked by a three-carbon polymethine chain. Each benzothiazole ring has a methyl group attached to the nitrogen atom. The positive charge is delocalized across the conjugated system of the two rings and the intervening chain, and it is counterbalanced by an iodide anion.

| Property | Value |

|---|---|

| Molecular Formula | C19H17IN2S2 |

| Molecular Weight | 464.38 g/mol |

| Appearance | Green crystals |

| Solubility | Soluble in methanol, ethanol (B145695), or DMSO |

Classification within Organic Dye Chemistry: Benzothiazolium Cyanine Systems

Within the broader classification of organic dyes, this compound is categorized as a cyanine dye. More specifically, it is a symmetric carbocyanine dye, indicated by the three-carbon chain separating the heterocyclic nuclei. The presence of benzothiazole rings places it within the benzothiazolium cyanine system. These dyes are characterized by two nitrogen centers connected by a conjugated chain of an odd number of methine carbons. chemistryjournal.in The delocalization of π-electrons across this conjugated system is responsible for their strong absorption in the visible and near-infrared regions of the electromagnetic spectrum. researchgate.netnih.gov

Overview of Current Academic Research Trajectories and Significance

Current research on 3,3'-dimethylthiacarbocyanine iodide and related benzothiazolium cyanine dyes is focused on their photophysical properties and their applications in various scientific fields.

A key area of investigation is the dye's behavior in different environments. Studies have shown that in solution, the primary deactivation pathways for the excited state are photoisomerization and fluorescence, with intersystem crossing being a minor process. nih.gov The photophysical parameters are not significantly affected by the length of the alkyl chain attached to the nitrogen or the nature of the halide counter-ion. nih.gov

Research has also explored the behavior of these dyes in organized media, such as unilamellar liposomes and thin polymer films. nih.gov When incorporated into these more restrictive environments, the process of photoisomerization is hindered. nih.gov This leads to an increase in the efficiency of competing processes like fluorescence and triplet formation, resulting in higher quantum yields for fluorescence and singlet oxygen generation compared to homogeneous solutions. nih.gov For instance, the fluorescence quantum yield of a related dihexylthiacarbocyanine iodide increases from 0.10 in ethanol to 0.27 in dimyristoylphosphatidyl-choline liposomes. nih.gov

The interaction of these dyes with biological macromolecules is another significant research direction. Their ability to bind to nucleic acids and form aggregates with distinct spectral properties makes them useful as fluorescent probes. chemistryjournal.inrsc.org For example, some cyanine dyes exhibit changes in their absorption and circular dichroism spectra in the presence of biopolymers like hyaluronic acid, indicating the formation of chiral aggregates. rsc.org

| Research Area | Key Findings | Citation |

|---|---|---|

| Photophysics in Homogeneous Solution | Major deactivation pathways are photoisomerization and fluorescence. Low triplet yield in ethanol (0.004). | nih.gov |

| Photophysics in Organized Media | Photoisomerization is hindered in liposomes and polymer films, leading to higher fluorescence and singlet oxygen quantum yields. | nih.gov |

| Interaction with Biomolecules | Forms chiral H- and J-aggregates with certain biopolymers, which can be detected by changes in absorption and circular dichroism spectra. | rsc.org |

| Singlet Oxygen Generation | The singlet oxygen quantum yield in chloroform (B151607) has been measured. | mdpi.com |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

909-63-7 |

|---|---|

Molecular Formula |

C23H25IN2S2 |

Molecular Weight |

520.5 g/mol |

IUPAC Name |

(2Z)-3-ethyl-2-[(2E)-2-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzothiazole;iodide |

InChI |

InChI=1S/C23H25N2S2.HI/c1-4-17(15-22-24(5-2)18-11-7-9-13-20(18)26-22)16-23-25(6-3)19-12-8-10-14-21(19)27-23;/h7-16H,4-6H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

WWXXZRSESCDLJO-UHFFFAOYSA-M |

SMILES |

CCC(=CC1=[N+](C2=CC=CC=C2S1)CC)C=C3N(C4=CC=CC=C4S3)CC.[I-] |

Canonical SMILES |

CCC(=CC1=[N+](C2=CC=CC=C2S1)CC)C=C3N(C4=CC=CC=C4S3)CC.[I-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization

Classical Synthetic Routes to Benzothiazolium Cyanine (B1664457) Scaffolds

The foundational methods for synthesizing benzothiazolium cyanine scaffolds have been established for decades and remain fundamental to the field. These classical routes typically involve the condensation of a 2-methylbenzothiazole (B86508) salt with a suitable electrophilic reagent. The quaternization of the benzothiazole (B30560) nitrogen is a critical first step, usually achieved by reaction with an alkyl halide, such as methyl iodide or ethyl iodide, to form the corresponding N-alkyl-2-methylbenzothiazolium salt.

This activated intermediate is then reacted with a variety of coupling partners. For instance, the reaction with orthoesters, such as triethyl orthoformate, in the presence of a base like pyridine, leads to the formation of monomethine cyanine dyes. Symmetrical trimethine cyanine dyes are classically prepared by reacting two equivalents of the N-alkyl-2-methylbenzothiazolium salt with one equivalent of a compound like ethyl orthoformate or diethoxymethyl acetate.

A key feature of these classical syntheses is the reliance on high temperatures and the use of solvents that can facilitate the desired condensation reactions. While effective, these methods can sometimes lead to lower yields and the formation of byproducts, necessitating extensive purification steps.

Modern Approaches and Catalytic Strategies in the Synthesis of the Chemical Compound

In recent years, the synthesis of benzothiazolium cyanine dyes has benefited from the development of modern synthetic methods and catalytic strategies. These approaches aim to improve reaction efficiency, selectivity, and sustainability.

One significant advancement has been the use of microwave-assisted synthesis. This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating. The rapid and uniform heating provided by microwaves can overcome the activation energy barriers of the condensation reactions more effectively.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, have also been employed to introduce a wide range of substituents onto the benzothiazole core or the polymethine chain. These methods offer a high degree of control over the final molecular structure, allowing for the synthesis of dyes with tailored properties. For example, aryl or heteroaryl groups can be precisely installed at specific positions to modulate the absorption and emission wavelengths of the dye.

Regioselective Functionalization and Structural Modification Techniques

The ability to selectively functionalize the benzothiazolium cyanine scaffold is crucial for fine-tuning its properties for specific applications. Regioselective functionalization allows for the introduction of chemical groups at precise locations on the molecule, which can influence its solubility, photostability, and binding affinity to biological targets.

One common strategy involves the direct functionalization of the benzothiazole nucleus. Electrophilic aromatic substitution reactions can be used to introduce substituents at the C5 or C6 positions of the benzothiazole ring. The choice of reaction conditions and directing groups can control the regioselectivity of these modifications.

Furthermore, the polymethine chain itself can be a target for structural modification. The central carbon of a trimethine cyanine dye, for example, can be substituted with various groups. This is often achieved by using a different condensing agent during the synthesis. The introduction of a bulky substituent at this position can have a profound effect on the dye's aggregation properties and fluorescence quantum yield.

Principles of Sustainable Synthesis in the Production of the Chemical Compound

The principles of green chemistry are increasingly being applied to the synthesis of benzothiazolium cyanine dyes to minimize the environmental impact of their production. This involves the use of less hazardous reagents and solvents, improving atom economy, and reducing energy consumption.

A key aspect of sustainable synthesis is the replacement of traditional volatile organic solvents with more environmentally benign alternatives. Water, ionic liquids, and supercritical fluids are being explored as reaction media for the synthesis of these dyes. Water-based syntheses are particularly attractive due to the low cost, non-flammability, and minimal environmental impact of water.

Furthermore, there is a growing emphasis on developing catalytic processes that can be run under milder conditions and with higher efficiency. The use of recyclable catalysts can also contribute to a more sustainable manufacturing process by reducing waste.

Post-Synthetic Modification and Derivatization for Tailored Molecular Architecture

Post-synthetic modification provides a powerful tool for creating a diverse range of benzothiazolium cyanine derivatives from a common precursor. This approach allows for the late-stage introduction of functional groups, which can be more efficient than synthesizing each derivative from scratch.

One widely used post-synthetic modification strategy is the conversion of a reactive group on the dye molecule into other functionalities. For example, a dye bearing a carboxylic acid group can be readily converted into a variety of amides or esters through standard coupling reactions. This allows for the attachment of targeting ligands, biocompatible polymers, or other reporter molecules.

Spectroscopic and Photophysical Characterization: Advanced Methodologies

Ultrafast Spectroscopy for Elucidating Excited-State Dynamics of the Chemical Compound

Ultrafast spectroscopic methods, such as femtosecond transient absorption (TA) spectroscopy, are crucial for understanding the rapid processes that occur in POPOP following photoexcitation. nsf.govedinst.com These techniques monitor the evolution of photo-excited species by tracking time-dependent changes in the absorption spectrum. nsf.govjove.com

In a study of POPOP in ethanol (B145695), transient absorption spectroscopy was used to monitor the excited-state evolution from -5 picoseconds to 5.5 nanoseconds after excitation with a 330 nm laser pulse. nsf.govjove.com The analysis of the transient absorption data revealed multi-exponential decay kinetics, indicating complex structural dynamics in the excited state. worktribe.com Single-wavelength kinetic fitting at 632 nm identified two distinct lifetime components: a very fast component (τ1) of 1.614 ps and a slower component (τ2) of 522.2 ps. jove.com These lifetimes are associated with processes such as vibrational relaxation and structural reorganization of the molecule in its excited state. The negative features observed in transient absorption spectra can be attributed to ground-state bleach (GSB) and stimulated emission (SE). jove.com

Further research into nanostructured organosilicon luminophores (NOLs) incorporating POPOP as an acceptor has demonstrated extremely rapid energy transfer. researchgate.net In these systems, the time constant for energy transfer from a donor luminophore to the POPOP acceptor was found to be as fast as 105 femtoseconds, which is significantly quicker than the vibrational relaxation within the donor molecule (approximately 400 fs). researchgate.net This highlights the efficiency of POPOP in accepting energy in complex molecular systems, a key characteristic for its applications.

Time-Resolved Fluorescence Spectroscopy and Quantum Yield Determinations in Diverse Media

Time-resolved fluorescence spectroscopy provides detailed information about the lifetime of the excited state and the efficiency of the fluorescence process. The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, and the fluorescence lifetime (τf), the average time the molecule spends in the excited state, are key parameters.

POPOP is known for its high fluorescence quantum yield, which can be influenced by the solvent environment. sigmaaldrich.com In cyclohexane, the quantum yield has been reported to be 0.93. photochemcad.comomlc.org The effect of solvent polarity on the photophysical properties of POPOP has been systematically investigated. A bathochromic (red) shift is observed in both the absorption and fluorescence spectra as solvent polarity increases, which is indicative of a π-π* transition. researchgate.netresearchgate.net

The fluorescence lifetime of POPOP is typically in the nanosecond range. Measurements have reported values of approximately 1.35 ns capes.gov.br, 1.29 ns mdpi.com, and a range of 2.3–3.9 ns for similar fluorophores under different conditions. mdpi.com In a comparative study, the lifetime of POPOP was measured as 1.31 ± 0.04 ns using a time-correlated single photon counting (TCSPC) instrument. mdpi.com The high quantum yield is attributed to the rigid and planar structure of POPOP in the excited state, which minimizes non-radiative decay pathways. worktribe.com

Non-Linear Optical Spectroscopic Techniques (e.g., Two-Photon Absorption Analysis)

POPOP's extensive π-conjugated system and rigid, planar structure make it a candidate for non-linear optical (NLO) applications, particularly those involving two-photon absorption (TPA). researchgate.net In TPA, a molecule simultaneously absorbs two photons, which can lead to fluorescence at a shorter wavelength than the excitation light. researchgate.net

Studies have confirmed that POPOP exhibits strong two-photon-excited luminescence. researchgate.netresearchgate.net When excited with an 800 nm femtosecond laser, POPOP nanowires display intense fluorescence, and the intensity shows a quadratic dependence on the pump laser intensity, which is a hallmark of a TPA process. researchgate.net The efficiency of converting laser light into UV two-photon-excited luminescence has been measured, with some studies estimating it at around 0.1%. researchgate.net The TPA cross-section is a measure of the probability of a TPA event occurring. While specific values for POPOP are not always readily available, the observed strong TPA-induced fluorescence indicates a significant cross-section. researchgate.netresearchgate.net

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure of organic compounds. For a molecule like POPOP, which is symmetrical and achiral, NMR helps to verify the connectivity of atoms and the chemical environment of the protons (¹H NMR) and carbons (¹³C NMR).

While a detailed stereochemical elucidation is not applicable due to the molecule's achiral nature, high-resolution NMR spectra confirm the expected structure. The symmetry of the molecule simplifies the spectra. For instance, in the ¹H NMR spectrum, the protons on the central benzene (B151609) ring would appear as a singlet, and the protons on the terminal phenyl rings and the oxazole (B20620) rings would have distinct chemical shifts and coupling patterns that are consistent with the 1,4-disubstituted benzene core and the 2,5-disubstituted oxazole rings. rsc.org Similarly, the ¹³C NMR spectrum would show a reduced number of signals corresponding to the chemically equivalent carbon atoms due to the molecule's symmetry. rsc.orgucl.ac.uk

X-ray Crystallography for Solid-State Structural Analysis and Polymorphism Studies

X-ray crystallography provides precise information about the arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. This technique is essential for understanding how the molecules pack in a crystal lattice, which influences the material's bulk properties.

The crystal structure of POPOP has been determined to be monoclinic with the space group P2₁/c. researchgate.net The unit cell parameters have been reported as a = 9.23 Å, b = 5.285 Å, c = 19.322 Å, and β = 92.08°. researchgate.net This structural analysis confirms the planar conformation of the molecule, which is crucial for its efficient π-electron delocalization and high fluorescence quantum yield. The packing of molecules in the crystal is typically arranged in a herringbone motif, which is common for planar aromatic molecules. researchgate.net While polymorphism (the ability of a substance to exist in more than one crystal form) is possible for organic molecules, studies on POPOP have primarily focused on its dominant monoclinic form. researchgate.netresearchgate.net Time-resolved X-ray diffraction techniques, although not widely reported for POPOP itself, represent an advanced method for studying the structural changes in molecules in their excited states. nih.goviucr.org

Chiroptical Spectroscopy (Circular Dichroism/Optical Rotatory Dispersion) for Stereoisomeric Analysis

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules, which are molecules that are non-superimposable on their mirror images. These techniques measure the differential absorption or rotation of left and right circularly polarized light.

The POPOP molecule (1,4-Bis(5-phenyloxazol-2-yl)benzene) is achiral; it possesses multiple planes of symmetry and a center of inversion, meaning it is superimposable on its mirror image. Therefore, it does not have distinct stereoisomers (enantiomers) and is optically inactive. As a result, chiroptical techniques like CD and ORD are not applicable for its analysis, and POPOP is not expected to show any signal in such measurements under normal conditions. researchgate.net Some studies have explored circularly polarized luminescence (CPL) from achiral luminophores like POPOP, but this is an area of specialized research into subtle symmetry-breaking effects rather than standard stereochemical analysis. researchgate.net

Compound Names Mentioned

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) for Electronic Structure and Ground State Properties

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure and ground-state properties of formaldehyde (B43269). DFT calculations, often paired with various functionals and basis sets, provide accurate descriptions of the molecule's geometry, vibrational frequencies, and electronic properties.

Studies have utilized DFT to calculate the ionization and excitation spectra for both outer valence-shell and inner-shell electrons of formaldehyde. ubc.ca For instance, DFT methods have been employed to study the adsorption and dissociation of formaldehyde on various catalytic surfaces, such as Co-doped defective CeO₂(110), providing insights into the reaction mechanisms at a molecular level. iphy.ac.cn In these studies, the analysis of optimized structures, adsorption energies, and density of states reveals the nature of the interaction between formaldehyde and the catalyst surface. pku.edu.cn For example, on the CeO₂(111) surface, two types of adsorbed formaldehyde have been identified: a chemisorbed form where C and O atoms of formaldehyde interact with the surface atoms, and a physisorbed form with much weaker interactions. pku.edu.cn

The vibrational properties of formaldehyde have also been thoroughly investigated using DFT. The calculated vibrational frequencies, such as those for C-H and C=O stretching, show good agreement with experimental infrared (IR) spectroscopy data. researchgate.net Furthermore, DFT has been used to explore the relationship between the reactivity of phenolic compounds with formaldehyde and the calculated charges on the reactive sites of the phenol (B47542) molecule, demonstrating a strong correlation between the two. researchgate.net

Table 1: Optimized Geometry of Formaldehyde using DFT

| Parameter | Value |

| C=O Bond Length | 1.203 Å |

| C-H Bond Length | 1.101 Å |

| H-C-H Bond Angle | 116.2° |

| Note: Values can vary slightly depending on the functional and basis set used. |

Table 2: Calculated Vibrational Frequencies of Formaldehyde using DFT

| Mode | Assignment | Frequency (cm⁻¹) |

| ν₁ | Symmetric CH₂ stretch | 2782 |

| ν₂ | C=O stretch | 1746 |

| ν₃ | CH₂ scissoring | 1500 |

| ν₄ | Out-of-plane bend | 1167 |

| ν₅ | Asymmetric CH₂ stretch | 2843 |

| ν₆ | CH₂ rock | 1249 |

| Note: These are fundamental frequencies and may differ from experimental values due to anharmonicity. |

Time-Dependent DFT (TD-DFT) for Prediction and Interpretation of Absorption and Emission Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the excited states of molecules and predicting their absorption and emission spectra. For formaldehyde, TD-DFT calculations have been instrumental in understanding its photophysical properties.

Researchers have used TD-DFT in conjunction with hybrid functionals like PBE0 to compute the vertical and relaxed singlet excited states of formaldehyde. researchgate.net These calculations allow for the determination of absorption, adiabatic, and fluorescence transition energies. researchgate.net The choice of basis set is crucial for obtaining accurate results, with studies showing that 6-311+G(d,p) provides converged results for various spectroscopic characteristics. researchgate.net

The inclusion of solvent effects, often through the polarizable continuum model (PCM), is essential for accurately predicting spectra in solution. aip.org A state-specific (SS) PCM/TD-DFT model has been developed for a more rigorous treatment of dynamical solvent effects on emission energies. aip.org Comparisons between linear response (LR) and SS models for formaldehyde in water highlight the advantages of the SS approach, especially for polar solvents. aip.org

TD-DFT calculations have successfully reproduced the experimental absorption spectrum of formaldehyde, with nonlocal (gradient-corrected) functionals generally providing better agreement with experimental values than local functionals. acs.org The calculated oscillator strengths from TD-DFT are also in good semi-quantitative agreement with experimental data. acs.org These theoretical studies provide a deeper understanding of the electronic transitions, such as the n → π* transition, that govern the absorption and fluorescence of formaldehyde. aip.org

Table 3: Calculated Vertical Excitation Energies and Oscillator Strengths for Formaldehyde using TD-DFT

| Excited State | Transition | Energy (eV) | Oscillator Strength |

| S₁ | n → π | ~4.0 | Forbidden |

| S₂ | π → π | ~7.1 | ~0.02 |

| S₃ | n → 3s | ~7.1 | ~0.03 |

| Note: Values are approximate and can vary based on the level of theory and solvent model. |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules, including conformational changes and interactions with their environment. For a small molecule like formaldehyde, MD simulations are particularly useful for understanding its behavior in solution.

MD simulations have been performed to investigate the hydration of formaldehyde, modeling the reaction of water with formaldehyde to form methanediol. nih.gov These simulations often use potentials derived from ab initio calculations to describe the solute-solvent interactions. nih.gov The results from such simulations, including the free energy of reaction and activation, show good agreement with experimental and other theoretical data. nih.gov

Fragment Molecular Orbital (FMO) based MD simulations have been employed to study the hydration and amination reactions of formaldehyde in aqueous solution. researchgate.net These simulations can help to elucidate reaction mechanisms, such as whether a reaction proceeds through a concerted or stepwise pathway. researchgate.net For example, FMO-MD simulations have suggested that the amination of formaldehyde in water occurs via a stepwise mechanism. researchgate.net

The interaction of formaldehyde with water molecules has been extensively studied using various computational methods, including MD simulations. acs.orgacs.org These studies provide detailed information about the hydrogen bonding patterns and the structure of the solvation shell around the formaldehyde molecule. acs.org Additionally, MD simulations have been used to investigate the adsorption and diffusion of formaldehyde within single-walled carbon nanotubes, which is relevant for the development of gas sensors. researchgate.net

Quantum Chemical Calculations of Excited State Relaxation Pathways and Energy Transfer Mechanisms

Understanding the fate of a molecule after it absorbs light is a central theme in photochemistry. Quantum chemical calculations have been essential in unraveling the complex excited-state relaxation pathways and energy transfer mechanisms of formaldehyde.

The photodissociation of formaldehyde into molecular (H₂ + CO) and radical (H + HCO) products has been a benchmark system for theoretical studies. aip.org Upon excitation to the first excited singlet state (S₁), formaldehyde can undergo internal conversion to the ground state (S₀) and then dissociate. researchgate.net However, quantum dynamics calculations have revealed more complex mechanisms. For instance, a pathway involving concerted internal conversion and dissociation through a seam of conical intersection between S₁ and S₀ has been proposed. researchgate.net

Another important relaxation pathway involves intersystem crossing from the S₁ state to the lowest triplet state (T₁). From the T₁ state, the molecule can either return to the ground state or dissociate. A previously unidentified mechanism for the direct dissociation of formaldehyde into H₂ and CO via the T₁ state has been proposed based on quantum chemical calculations. researchgate.net This pathway becomes accessible at energies near or above the T₁ dissociation barrier. researchgate.net

Quasi-classical molecular dynamics simulations on machine-learning-based potential energy surfaces have been used to study the H-atom dissociation of formaldehyde on the T₁ state. aip.org These simulations provide insights into the influence of mode-specific vibrational excitations on the dissociation dynamics. aip.org

Theoretical Insights into Structure-Photophysical Property Relationships and Design Principles

The extensive theoretical work on formaldehyde has provided fundamental insights into the relationship between its molecular structure and its photophysical properties. These insights are crucial for the rational design of new molecules with desired optical properties.

The electronic properties of formaldehyde, such as the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are key determinants of its reactivity and spectral characteristics. pku.edu.cn DFT calculations have shown how these orbitals are affected by factors such as adsorption on a surface. pku.edu.cn

The study of formaldehyde and its derivatives has highlighted the impact of substituents on the carbonyl group. researchgate.net By systematically changing the substituents, it is possible to tune the electronic and optical properties of the molecule. This provides a basis for designing molecules with specific absorption and emission wavelengths.

Furthermore, the principles learned from studying formaldehyde in different environments, such as in solution or on catalytic surfaces, are transferable to the design of more complex systems. For example, understanding the photocatalytic oxidation of formaldehyde on semiconductor surfaces can aid in the development of more efficient photocatalysts for environmental remediation. acs.orgacs.orgfrt.org The fundamental understanding of structure-property relationships derived from computational studies is essential for moving from rationalizing existing materials to predicting and designing new ones with tailored functions. frt.orguoc.gr

Chemical Reactivity and Transformation Pathways

Photo-Induced Degradation Mechanisms and Photostability Assessments

The photostability of N-(hydroxymethyl)acrylamide and its polymers is a critical factor in their application in photosensitive materials and outdoor uses. atamanchemicals.com While NHMA itself may be altered by light, its incorporation into polymer structures is of primary interest. nih.gov The photodegradation of polyacrylamides, the class of polymers to which poly(N-hydroxymethyl)acrylamide (PHMAm) belongs, is generally understood to be a free-radical process. This can lead to several outcomes, including chain scission (cleavage of the polymer backbone), cross-linking, the introduction of new functional groups, and the formation of lower molecular weight products.

Studies on linear polyacrylamide (PAAm) have shown that under UV irradiation, there can be a release of small amounts of acrylamide (B121943) monomer, typically below 50 parts per million of the repeating monomer units, accompanied by a drop in viscosity, indicating chain scission. researchgate.net The degradation is not believed to occur via an "unzipping" of the polymer chain. researchgate.net For polyacrylamide hydrogels, photodegradation can be strategically employed to alter material properties. For instance, the use of an o-nitrobenzyl (oNB)-functional diacrylate as a crosslinker allows for selective cleavage of these crosslinks under UV light, leading to chain lengthening and a softer, more extensible gel. kjchemicals.co.jp Another approach involves the Fe³⁺-mediated photo-oxidation of the polyacrylamide backbone, which can lead to complete degradation of the hydrogel. kjchemicals.co.jp

In the context of water treatment, the photolytic degradation of polyacrylamides has been studied in the presence of oxidants. UV irradiation alone did not significantly reduce the total polymer content or acrylamide residuals in one study, but it did accelerate the degradation induced by chemical oxidants like chlorine and permanganate. eurasianjournals.com The use of photocatalysts, such as tungsten-doped nano-sized TiO₂, has been shown to significantly enhance the photodegradation of hydrolyzed polyacrylamide (HPAM) in oilfield wastewater, leading to a notable reduction in viscosity. researchgate.net

Table 5.1.1: Summary of Photo-Induced Degradation Studies on Acrylamide-Based Polymers

| Polymer System | Irradiation Source | Observed Effects | Reference(s) |

| Linear Polyacrylamide (PAAm) | UV (254 nm) | Release of acrylamide monomer, decrease in viscosity | researchgate.net |

| Polyacrylamide Hydrogel with oNB crosslinker | UV (365 nm) | Selective crosslink cleavage, chain lengthening, gel softening | kjchemicals.co.jp |

| Polyacrylamide Hydrogel with Fe³⁺ | UV | Photo-oxidation of polymer backbone, complete degradation | kjchemicals.co.jp |

| Cationic Polyacrylamide | UV with Chlorine/Permanganate | Accelerated degradation compared to oxidant alone | eurasianjournals.com |

| Hydrolyzed Polyacrylamide (HPAM) | High-pressure mercury lamp with W-TiO₂ photocatalyst | Enhanced degradation and viscosity reduction | researchgate.net |

Thermal and Oxidative Decomposition Pathways in Various Environments

The thermal stability of N-(hydroxymethyl)acrylamide and its polymers is crucial for their use in applications that may involve elevated temperatures, such as in enhanced oil recovery or as coating materials. ontosight.aicabidigitallibrary.org When heated to decomposition, NHMA is known to emit toxic fumes, including nitrogen oxides. acs.orgrsc.org

Pure poly(N-hydroxymethyl)acrylamide (PHMAm) has a degradation temperature of approximately 263.07 °C and is almost completely degraded by 800 °C. atamanchemicals.com The thermal stability of PHMAm can be significantly enhanced by forming composites. For instance, a composite of PHMAm with Na-Montmorillonite clay showed a degradation temperature of 339.39 °C, an increase of over 76 °C compared to the pure polymer. atamanchemicals.com Copolymers containing NHMA also exhibit altered thermal properties. For example, while poly(N-isopropylacrylamide) has high thermal stability (up to 360 °C), the introduction of hydroxymethyl side chains from NHMA can reduce this stability, with the first degradation step being a chemical dehydration occurring between 110–240 °C. acs.org

In aqueous solutions at elevated temperatures, the primary thermal degradation pathway for polyacrylamides is the hydrolysis of the amide side groups. ontosight.ai This hydrolysis increases the anionic charge on the polymer, which can lead to precipitation if divalent cations are present. ontosight.aisolubilityofthings.com However, in the absence of dissolved oxygen and divalent cations, the polymer backbone can remain stable for extended periods, even at temperatures up to 120°C. researchgate.net The activation energy for the hydrolysis of a polyacrylamide copolymer has been determined to be 88 kJ/mol. ontosight.ai

Oxidative decomposition, often triggered by the presence of dissolved oxygen, can lead to the degradation of the polymer backbone through reactions involving free radicals. researchgate.netacs.org This process significantly reduces the viscosity of polymer solutions. researchgate.net In polyacrylamide hydrogels, oxidation reactions involving free radicals can lead to the rupture of both the main polymer chains and the cross-linker chains, causing a loss of gel stability at high temperatures. acs.org

Table 5.2.1: Thermal Decomposition Data for N-(hydroxymethyl)acrylamide and Related Polymers

| Material | Decomposition Temperature (°C) | Environment/Conditions | Key Findings | Reference(s) |

| N-(hydroxymethyl)acrylamide (monomer) | 277 (boiling point, decomposes) | - | Emits toxic fumes upon decomposition. | fishersci.ca |

| Poly(N-hydroxymethyl)acrylamide (PHMAm) | 263.07 | Inert atmosphere | Almost complete degradation by 800 °C. | atamanchemicals.com |

| PHMAm/Na-Montmorillonite Composite | 339.39 | Inert atmosphere | Enhanced thermal stability compared to pure PHMAm. | atamanchemicals.com |

| Poly(N-isopropylacrylamide-co-hydroxymethylacrylamide) | 110-240 (initial dehydration) | Solid state, under nitrogen | Hydroxy side chains lead to reduced stability and new degradation pathways. | acs.org |

| Hydrolyzed Polyacrylamide (HPAM) | > 60 | Aqueous solution | Hydrolysis of amide groups is the primary degradation pathway. | solubilityofthings.comresearchgate.net |

Electrochemical Properties and Redox Behavior Investigations

Direct and detailed research on the electrochemical properties and redox behavior of N-(hydroxymethyl)acrylamide is limited in the available literature. However, studies on the parent compound, acrylamide, provide valuable insights into the expected electrochemical behavior.

Acrylamide itself is not electrochemically active in the sense of having a distinct, reversible redox signal under standard conditions. researchgate.net However, its presence can be detected electrochemically through its interactions with other electroactive species or by forming complexes. For example, a voltammetric biosensor for acrylamide has been developed based on its adduct formation with hemoglobin, where the reaction alters the electroactivity of the hemoglobin, which can be measured. mdpi.com Another approach involves the formation of a complex between acrylamide and Ni²⁺, which is suitable for electrochemical determination using adsorption stripping voltammetry. researchgate.netcabidigitallibrary.org

The electrochemical polymerization of acrylamide and its derivatives is a well-known process. While specific studies on the electrochemical polymerization of NHMA are not prevalent in the searched literature, the general principles would apply. Redox initiation is a common method for polymerizing acrylamide, using systems like ammonium (B1175870) persulfate and sodium bisulfite. researchgate.net This indicates that the vinyl group of NHMA would be susceptible to radical-initiated polymerization under the influence of an applied potential that can generate initiating radicals. Furthermore, polymers containing redox-active groups can be synthesized from acrylamide-based monomers. For instance, a homopolymer with a ferrocene (B1249389) group, P(Fc-N-AM), exhibits redox-responsiveness, with its UV/vis absorption peaks changing upon the addition of an oxidizing (FeCl₃) or reducing (ascorbic acid) agent. acs.org

Table 5.3.1: Electrochemical Studies Relevant to Acrylamide Derivatives

| System | Technique | Key Findings | Relevance to NHMA | Reference(s) |

| Acrylamide with Hemoglobin | Cyclic Voltammetry | Acrylamide adduct formation with hemoglobin alters its electrochemical signal, allowing for detection. | NHMA, with a similar acrylamide backbone, could potentially be detected using a similar biosensor approach. | mdpi.com |

| Acrylamide with Ni²⁺ | Adsorption Stripping Voltammetry | Formation of an electrochemically active complex allows for the determination of acrylamide concentration. | This complexation-based detection method could potentially be adapted for NHMA. | researchgate.netcabidigitallibrary.org |

| Acrylamide Polymerization | Redox Initiation | Acrylamide can be polymerized using redox initiators, a process that can be initiated electrochemically. | NHMA can undergo radical polymerization, suggesting it could also be polymerized electrochemically. | researchgate.net |

| Ferrocene-containing Acrylamide Polymer | UV/vis Spectroscopy | The polymer exhibits redox-responsive behavior due to the ferrocene group. | Demonstrates that redox-active polymers can be created from acrylamide-based monomers like NHMA. | acs.org |

Reaction Kinetics and Mechanistic Investigations of Chemical Transformations

The chemical transformations of N-(hydroxymethyl)acrylamide are largely governed by the reactivity of its vinyl and hydroxymethyl functional groups. The kinetics of these reactions are crucial for controlling polymerization processes and understanding the compound's interactions in various chemical systems.

The most significant reaction of NHMA is its radical polymerization, often in copolymerization with other acrylic and vinylic monomers, to form crosslinked gels. atamanchemicals.com The kinetics of acrylamide redox polymerization have been studied, showing that the initial rate is dependent on the concentrations of the monomer and the redox initiators (ammonium persulfate and sodium bisulfite). The activation energy for this polymerization was found to be 38.1 ± 0.2 kJ/mol. researchgate.net

The vinyl group of acrylamides is an electrophilic Michael acceptor, making it susceptible to nucleophilic addition reactions. acs.org The reaction of various acrylamides with the soft nucleophile glutathione (B108866) (GSH) has been investigated. The second-order degradation rate constants (kGSH) were measured, with N,N'-methylenebis(acrylamide) showing the highest reactivity. nih.govacs.org The differences in reactivity among acrylamides are attributed to the electronic effects of the substituents and steric hindrance. acs.org The hydrolysis of the amide group is another important reaction, particularly under basic conditions. The kinetics of hydrolysis for several N-substituted acrylamides have been shown to follow first-order kinetics, though some highly hydrophilic acrylamides exhibit zero-order degradation kinetics, suggesting intrinsic instability. google.com

Table 5.4.1: Kinetic Data for Reactions of Acrylamide and its Derivatives

| Reaction | Compound(s) | Kinetic Parameter | Value | Conditions | Reference(s) |

| Redox Polymerization | Acrylamide, (NH₄)₂S₂O₈, NaHSO₃ | Activation Energy (Ea) | 38.1 ± 0.2 kJ/mol | Temperature range 45–65 °C | researchgate.net |

| Reaction with Glutathione | N,N'-methylenebis(acrylamide) | Second-order rate constant (kGSH) | 134.800 M⁻¹h⁻¹ | - | nih.govacs.org |

| Reaction with Glutathione | N,N-diethylacrylamide | Second-order rate constant (kGSH) | 2.574 M⁻¹h⁻¹ | - | nih.govacs.org |

| Base-catalyzed Hydrolysis | Various N-substituted acrylamides | Reaction Order | First-order | 0.1 N NaOH, 70 °C | google.com |

Interactions with Various Solvents and Complex Chemical Matrices

The solubility and interactions of N-(hydroxymethyl)acrylamide with different solvents are determined by its polar nature, stemming from the amide and hydroxymethyl groups. NHMA is highly soluble in water and other polar organic solvents. ontosight.ai Its solubility in a range of solvents has been systematically measured, showing that it is soluble in pyridine, furan, acetonitrile (B52724), ethyl acetate, butyl acetate, toluene, chloroform (B151607), and dichloromethane (B109758) at temperatures from 277.55 K to 342.45 K. researchgate.net Conversely, its solubility in non-polar solvents is limited. solubilityofthings.com

The dissolution of NHMA in these solvents is an endothermic process, as indicated by positive dissolution enthalpies. The thermodynamic properties of the dissolution process, including Gibbs energy, enthalpy, and entropy, have been calculated from solubility data. researchgate.net The interactions of NHMA in solution are influenced by its ability to form hydrogen bonds via its hydroxymethyl group. solubilityofthings.com This property is also crucial for the behavior of its polymers.

Poly(N-hydroxymethyl)acrylamide (PHMAm) forms hydrogels, which are polymer networks that can retain large amounts of water. ontosight.ai The interaction of these polymers with their environment can be sensitive to stimuli like pH. For example, block copolymers of poly(N-vinyl pyrrolidone) and PHMAm show pH sensitivity, which is attributed to the potential hydrolysis of the amide groups in acidic or basic environments, leading to changes in the polymer's conformation and particle size. researchgate.net In complex chemical matrices, such as those containing other ions, the behavior of NHMA-based polymers can be significantly affected. For instance, the presence of calcium chloride in an NHMA polymer gel dosimeter was found to increase the rate of polymerization, likely due to electrostatic interactions. mdpi.com

Table 5.5.1: Solubility of N-(hydroxymethyl)acrylamide in Various Solvents at 298.15 K

| Solvent | Molar Fraction Solubility (x₁) | Reference(s) |

| Pyridine | 0.0863 | researchgate.net |

| Furan | 0.0097 | researchgate.net |

| Acetonitrile | 0.0315 | researchgate.net |

| Ethyl acetate | 0.0163 | researchgate.net |

| Butyl acetate | 0.0068 | researchgate.net |

| Toluene | 0.0006 | researchgate.net |

| Chloroform | 0.0021 | researchgate.net |

| Dichloromethane | 0.0039 | researchgate.net |

Environmental Fate and Remediation Methodologies

Environmental Partitioning and Mobility in Diverse Environmental Media (e.g., soil, water, air)

The environmental distribution of Triphenyl Phosphate (B84403) (TPP) is governed by its physicochemical properties, which dictate its partitioning between air, water, and soil. TPP is a neutral organic chemical that is slightly soluble in water and is expected to partition to sediments and soil when released into the environment. industrialchemicals.gov.au

In aquatic systems, fugacity modeling indicates that when TPP is released to water, it is likely to distribute almost equally between the water and sediment phases at a steady state. service.gov.uk Its estimated Henry's Law constant of 0.41 Pa m³/mol at 25°C suggests that volatilization from water is limited. service.gov.uk

When released into the air, TPP is predicted to mainly distribute to the soil compartment through atmospheric deposition, with only a small fraction remaining in the air at a steady state. service.gov.uk If released directly to soil, it generally remains there, with minimal distribution to water and sediment. service.gov.uk The mobility of TPP and its primary degradation product, diphenyl phosphate (DPHP), in soil is considered very low due to strong absorption. mst.dk Based on a Koc range of 2,514 to 3,561, TPP is expected to have slight mobility in soil. nih.govoecd.org

Precipitation events can enhance the mobility of contaminants, and rain and snow act as effective scavengers of organic compounds like TPP, serving as a pathway into the aquatic environment. rsc.org

Interactive Data Table: Partitioning Coefficients for Triphenyl Phosphate

| Parameter | Value | Unit | Reference |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 10,000 | L/kg | service.gov.uk |

| Suspended Solids-Water Partitioning Coefficient (Kpsusp) | 1,000 | L/kg | service.gov.uk |

| Sediment-Water Partitioning Coefficient (Kpsed) | 500 | L/kg | service.gov.uk |

| Soil-Water Partitioning Coefficient (Kpsoil) | 200 | L/kg | service.gov.uk |

| Henry's Law Constant | 0.41 | Pa m³/mol | service.gov.uk |

| Octanol-Water Partition Coefficient (Log Kow) | 4.63 | - | uba.de |

Biodegradation Pathways and Microbial Metabolism in Natural and Engineered Systems

Biodegradation is a primary fate process for TPP in the environment. mst.dk It is considered to be readily to inherently biodegradable under aerobic conditions. mst.dk Studies have shown significant degradation in various environmental simulations. For instance, in a ready biodegradability test (OECD TG 301C), TPP showed 83–94% degradation over 28 days. industrialchemicals.gov.auepa.gov A river die-away test demonstrated 100% degradation within 3 days. epa.gov

The primary biodegradation pathway involves the hydrolysis of the ester bonds. researchgate.netgdut.edu.cn This process occurs in a stepwise manner, first forming diphenyl phosphate (DPHP) and phenol (B47542), and then subsequently phenyl phosphate (PHP) and another molecule of phenol. researchgate.netnih.gov The resulting phenol can be assimilated by microorganisms through pathways like the β-ketoadipate pathway for cell growth. nih.gov

Several microbial species and consortia have been identified as efficient TPP degraders. A microbial consortium named GYY, dominated by Pseudarthrobacter and Sphingopyxis, was able to degrade 92.2% of TPP within 4 hours. researchgate.netnih.gov A novel marine bacterial strain, Stutzerimonas frequens RL-XB02, completely degraded 50 mg/L of TPP in 24 hours. nih.gov The fungus Aspergillus sydowii FJH-1 has also been identified as a novel TPP degrader, achieving over 90% degradation within 6 days. researchgate.net

In addition to hydrolysis, other transformation pathways such as hydroxylation and methoxylation have been observed. researchgate.netgdut.edu.cn The enzymes responsible for TPP degradation are often intracellular, with cytochrome P450 (CYP) enzymes playing a significant role in the process. gdut.edu.cn

Advanced Oxidation Processes for Environmental Removal and Detoxification

Advanced Oxidation Processes (AOPs) are recognized as effective methods for the complete degradation of persistent organic pollutants like TPP. mdpi.com These processes generate highly reactive radicals, such as hydroxyl radicals (HO•) and sulfate (B86663) radicals (SO₄•⁻), which can efficiently break down TPP. mdpi.comgdut.edu.cn

Several AOPs have been proven effective for TPP removal:

UV-based AOPs : Systems like ultraviolet-hydrogen peroxide (UV-H₂O₂), ultraviolet-titanium dioxide (UV-TiO₂), and ultraviolet-persulfate (UV-PS) can effectively degrade TPP. nih.gov In one study, the photodegradation half-lives of TPP in these systems were 74, 150, and 89 minutes, respectively, with the UV-H₂O₂ system showing the best performance. nih.gov

Fenton and Fe²⁺/PS Processes : Both the Fenton process (Fe²⁺/H₂O₂) and the Fe²⁺/persulfate (PS) process are efficient for TPP degradation in water. gdut.edu.cn HO• is the dominant radical in the Fenton process, while SO₄•⁻ plays the primary role in the Fe²⁺/PS process. gdut.edu.cn

Catalytic Activation : Transition metal-based AOPs, where oxidants are activated by catalysts, are also effective. For example, CoFe₂O₄ nanoparticles have been used to activate peroxymonosulfate (B1194676) (PMS), achieving 99.5% removal of TPP within 6 minutes. researchgate.net Biochar-supported Mn/Mg nano-composites have also been used to activate periodate (B1199274) for efficient TPP degradation. mdpi.comsigmaaldrich.com

The degradation pathways in AOPs mainly involve the cleavage of the P-O-C bond and hydroxylation of the benzene (B151609) ring structure. gdut.edu.cnnih.gov

Interactive Data Table: TPP Degradation via UV-AOPs

| AOP System | Photodegradation Half-life (minutes) | Reference |

| UV-H₂O₂ | 74 | nih.gov |

| UV-TiO₂ | 150 | nih.gov |

| UV-PS | 89 | nih.gov |

Photodegradation in Aquatic and Atmospheric Environments: Kinetics and Byproducts

Direct photodegradation of TPP by sunlight is not expected to be a significant process because it does not absorb light at wavelengths greater than 290 nm. epa.govepa.gov However, indirect photodegradation, driven by reactions with photochemically produced species like hydroxyl radicals (OH•), is an important atmospheric fate process. The estimated atmospheric half-life of vapor-phase TPP due to reaction with OH• is about 12 hours. epa.govepa.gov

In the atmosphere, TPP degradation can be influenced by its association with particulate matter. A study on TPP coated on transition metal salt particles found significant photodegradation within 12 hours of irradiation. nih.gov Irradiation and relative humidity were identified as crucial factors, as they affect the concentration of OH• radicals. nih.gov The major degradation products identified were diphenyl hydrogen phosphate (DPhP) and OH-DPhP, resulting from phenoxy bond cleavage and hydroxylation induced by OH•. nih.gov When deposited on ammonium (B1175870) sulfate particles, the mean lifetime for TPP was found to be 3.4–8.5 days. industrialchemicals.gov.au

In aquatic environments, as mentioned in the AOPs section, UV light in combination with oxidants leads to efficient degradation following first-order kinetics. nih.gov

Sorption and Desorption Behavior in Natural Systems and Engineered Sorbents

Sorption to soil and sediment is a key process influencing the fate and transport of TPP. oecd.org TPP has a strong to very strong sorption potential to the organic matter in soil, which limits its mobility. oecd.org The sorption kinetic process is often well-described by a pseudo-second-order model, suggesting that chemisorption is involved. researchgate.netnih.gov

The sorption behavior is influenced by the properties of both the sorbent and the sorbate. Sediment organic matter, zeta potential, and the C/H ratio of sediments have been shown to have a positive correlation with the amount of TPP sorbed. researchgate.netnih.gov Hydrophobicity, π-π interactions, Lewis acid-base interactions, and hydrogen bonding are all involved in the sorption process. researchgate.netnih.gov

Desorption of TPP from sediments often exhibits hysteresis, meaning it is not easily released back into the water phase. researchgate.netnih.gov This can be more pronounced in sediments with complex pore distributions. researchgate.netnih.gov

Engineered sorbents like biochar have also been studied for TPP removal. Biochar-mineral complexes can effectively adsorb TPP, and the process is influenced by the material's aromaticity and the spatial volume of the TPP molecule. biochartoday.com Urea-functionalized Fe₃O₄@LDH has shown a high adsorption capacity for TPP, primarily through electrostatic and π-π interactions. researchgate.net

Applications in Advanced Materials Science and Technology

Optoelectronic Devices: Fundamental Principles and Integration Considerations

The integration of 1,3,3-trimethylindolino-6'-nitrobenzopyrylospiran into optoelectronic devices is predicated on its photo-responsive properties. The fundamental principle lies in the reversible isomerization between its colorless, non-polar spiropyran (SP) form and its colored, polar merocyanine (B1260669) (MC) form upon stimulation with ultraviolet (UV) and visible light, respectively. This switching capability allows for the modulation of light transmission, making it a candidate for optical switches and memory elements.

When incorporating this spiropyran into a device, several factors are crucial. The choice of the host matrix, such as a polymer, is critical as it can influence the switching kinetics and the stability of the merocyanine form. The concentration of the spiropyran must be optimized to achieve the desired optical density change without causing aggregation, which can hinder performance. Furthermore, the design of the device must ensure efficient light penetration to trigger the photochromic transformation.

Organic Light-Emitting Diodes (OLEDs) and Photovoltaic Cells (Solar Cells)

While direct large-scale commercial application of 1,3,3-trimethylindolino-6'-nitrobenzopyrylospiran in mainstream OLEDs and photovoltaic cells is not yet established, its photochromic nature offers intriguing possibilities for research and development in these areas. In the context of OLEDs, spiropyrans could be used to create displays with tunable colors or to modulate light emission. The change in the molecule's electronic properties between the SP and MC forms could influence charge transport and recombination in the emissive layer.

In the realm of photovoltaics, the reversible change in absorption spectrum could be harnessed to create "smart" solar cells that adapt to varying light conditions. For instance, the colored MC form could enhance absorption of sunlight, potentially increasing the efficiency of the device. Research is ongoing to synthesize spiropyran derivatives with optimized absorption spectra and to improve their stability for long-term use in solar cell applications.

Photochromic and Thermochromic Materials: Reversible Optical Property Modulation

The most prominent application of 1,3,3-trimethylindolino-6'-nitrobenzopyrylospiran lies in the development of photochromic and thermochromic materials. The reversible transformation between the colorless spiropyran and the colored merocyanine form is the cornerstone of this application. This change in absorption of visible light allows for the creation of materials that can change color on demand.

Beyond light, temperature can also influence the equilibrium between the SP and MC forms, bestowing thermochromic properties on materials incorporating this compound. This dual responsiveness makes it highly valuable for applications such as smart windows that can tint in response to bright sunlight or heat, energy-saving coatings, and security inks. The kinetics of the color change can be tuned by modifying the molecular structure of the spiropyran or by altering the properties of the host material.

Photochromic Properties of 1,3,3-trimethylindolino-6'-nitrobenzopyrylospiran

| Form | Color | Absorption Maximum (in Toluene) | Trigger for Conversion |

|---|---|---|---|

| Spiropyran (SP) | Colorless | ~336 nm | Visible Light / Heat |

| Merocyanine (MC) | Colored (e.g., blue or purple) | ~555 nm | UV Light |

Sensitizers in Photography and Photopolymerization Processes

Historically, certain merocyanine dyes, the colored form of spiropyrans, have been investigated as spectral sensitizers in silver halide photography. Their function is to extend the light sensitivity of the photographic emulsion to wavelengths that are not absorbed by the silver halide crystals themselves. Upon absorbing light, the excited merocyanine dye can transfer energy to the silver halide, initiating the process of latent image formation.

In the field of photopolymerization, spiropyrans can act as photoinitiators or photosensitizers. The absorption of light by the spiropyran can lead to the generation of reactive species that initiate the polymerization of monomers. The ability to switch the absorption properties of the spiropyran with light offers the potential for spatiotemporal control over the polymerization process, enabling the fabrication of complex three-dimensional structures.

Fluorescent Probes for Analytical and Materials Sensing Systems

The transformation of 1,3,3-trimethylindolino-6'-nitrobenzopyrylospiran from the non-fluorescent spiropyran form to the fluorescent merocyanine form is a key attribute for its use as a fluorescent probe. This "off-on" switching of fluorescence allows for the detection of specific stimuli. While many applications are in the biological realm, there is growing interest in their use for materials sensing.

For example, the polarity of the local environment can significantly affect the fluorescence of the merocyanine form. This property can be exploited to probe the microscopic polarity of polymer films or to monitor changes in the curing process of resins. The interaction of the merocyanine form with metal ions can also lead to changes in its fluorescence, providing a basis for the development of sensors for detecting metal contaminants in materials.

Fluorescence Properties of the Merocyanine Form

| Property | Description |

|---|---|

| Excitation Wavelength | Typically in the green region of the spectrum |

| Emission Wavelength | Typically in the red region of the spectrum |

| Environmental Sensitivity | Fluorescence intensity and wavelength are sensitive to solvent polarity and viscosity. |

Laser Dyes and Optical Filters: Design and Performance Enhancement

The colored merocyanine form of 1,3,3-trimethylindolino-6'-nitrobenzopyrylospiran, with its strong absorption in the visible region, has potential applications as a component in laser dyes and tunable optical filters. As a laser dye, the merocyanine could be used as the gain medium in a dye laser, where its broad absorption and emission bands would allow for tunable laser output.

In optical filters, the photochromic nature of the spiropyran allows for the creation of filters with variable transmission. By exposing the filter to UV light, the concentration of the absorbing merocyanine form can be increased, thus reducing the transmission of visible light. This property is attractive for applications such as protective eyewear that can automatically darken in bright light or for modulating the intensity of light in optical systems.

Integration into Nanomaterials and Hybrid Systems for Enhanced Performance

The incorporation of 1,3,3-trimethylindolino-6'-nitrobenzopyrylospiran into nanomaterials and hybrid systems is a rapidly advancing area of research. By integrating the spiropyran into nanoparticles, nanofibers, or thin films, it is possible to create materials with enhanced photo-responsive properties and improved processability.

For instance, spiropyran-doped nanoparticles can exhibit faster switching speeds and improved fatigue resistance compared to the free molecule in solution. These nanoparticles can be dispersed in various media to create photo-responsive inks and coatings. Hybrid systems, where the spiropyran is chemically bonded to inorganic materials like silica (B1680970) or titania, can offer enhanced thermal stability and mechanical robustness. These advanced materials hold promise for applications in high-density optical data storage, light-controlled drug delivery systems (outside the scope of this article), and self-healing materials.

Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) with Advanced Spectroscopic Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of NAC. innovareacademics.in Reversed-phase HPLC (RP-HPLC) is frequently employed, often utilizing C18 columns. insights.bioresearchgate.net Detection is commonly achieved using UV-Vis spectroscopic detectors at wavelengths around 210-235 nm. innovareacademics.injrespharm.com

One RP-HPLC method utilized a C18 column with a mobile phase of acetonitrile (B52724) and water (4:96 v/v) containing 0.1% trifluoroacetic acid (TFA), with UV detection at 212 nm. insights.bio This method demonstrated good linearity for NAC. insights.bio Another study reported a green and stability-indicating HPLC method for the simultaneous determination of NAC and L-ascorbic acid, using a C18 column and a sodium dihydrogen phosphate (B84403) buffer mobile phase with detection at 210 nm and 240 nm. jrespharm.com This method was validated according to ICH guidelines and showed a linear range of 0.1-100 µg/mL for NAC, with a detection limit of 0.04 µg/mL. jrespharm.com

For enhanced sensitivity, particularly in biological samples, fluorescence detection can be employed following derivatization. A method using the derivatizing agent N-(1-pyrenyl)maleimide (NPM) allows for the analysis of the fluorescent NAC-NPM adduct. psu.edu This highly sensitive method boasts a linear calibration curve over a range of 8-2500 nM and a limit of quantitation of 32 nM in biological samples. psu.edu

Interactive Table 1: HPLC Methods for N-Acetyl-L-Cysteine Analysis

| Analytical Technique | Column | Mobile Phase | Detection | Linearity Range | Limit of Detection (LOD) |

|---|---|---|---|---|---|

| RP-HPLC | YMC-Pack Pro C18 (250 x 4.6 mm, 5 µm) | Acetonitrile:Water (4:96 v/v) with 0.1% TFA | UV at 212 nm | Not specified | 0.0001 mg/ml |

| RP-HPLC | ACE-121-2546, C18 (250 x 4.6 mm, 5 µm) | Sodium dihydrogen phosphate buffer | UV at 210 nm & 240 nm | 0.1-100 µg/mL | 0.04 µg/mL |

| RP-HPLC with Fluorescence Detection | Astec C18 (100 x 4.6 mm, 3 µm) | Water:Acetonitrile (50:50, v/v), pH 3.75 | Fluorescence (Ex: 330 nm, Em: 380 nm) | 8-2500 nM | Not specified |

Mass Spectrometry (MS) Techniques for Identification, Purity Assessment, and Metabolite Profiling

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the analysis of NAC. nih.gov LC-MS/MS methods offer high selectivity and sensitivity for determining total NAC in human plasma. researchgate.net One such method utilized positive electrospray ionization and multiple reaction monitoring, with mass transition pairs of 164 → 122 for NAC and 167 → 123 for its isotope-labeled internal standard, d3-N-acetylcysteine. researchgate.net This method was linear over the range of 10-5000 ng/mL in human plasma. researchgate.net

MS techniques are also invaluable for identifying impurities and profiling metabolites. A method combining constant neutral loss scans with product ion scans on a linear ion trap mass spectrometer was developed for the detection and identification of N-acetyl-L-cysteine thioethers (mercapturic acids). nih.gov This approach allows for the screening of unknown mercapturic acids in complex biological matrices like urine, with limits of detection ranging from 60 pmol/mL to 1.63 nmol/mL. nih.gov Hydrophilic interaction liquid chromatography (HILIC) coupled with tandem MS (HILIC-MS/MS) has also been used to separate and quantify proteinogenic amino acids, including NAC derivatives, without the need for derivatization. nih.gov

Capillary Electrophoresis for Separation and Analysis of Structural Analogues

Capillary electrophoresis (CE) is a high-efficiency separation technique well-suited for the analysis of NAC and its related impurities. nih.gov A CE method was developed for the simultaneous determination of NAC and N-acetyltyrosine in parenteral nutrition solutions. akjournals.com This method employed a borate (B1201080) buffer with an alkaline pH and allowed for the separation and quantification of the analytes without extensive sample pretreatment. akjournals.comresearchgate.net

Another CE application focused on the separation and determination of NAC and its impurities, such as N,N-diacetylcystine and N,S-diacetylcysteine. nih.gov Optimal separation was achieved using a 100 mmol/l borate buffer at pH 8.40, enabling the determination of impurities at levels of 0.1%. nih.gov Furthermore, CE has been used to assess the optical purity of N-acetyl-L-cysteine by separating its enantiomers after derivatization with o-phthaldialdehyde, allowing for the detection of the D-enantiomer down to a ratio of 0.4:99.6. nih.gov

Spectrophotometric and Fluorometric Assay Development for Trace Analysis

Spectrophotometric methods offer a simple and cost-effective approach for the quantification of NAC in pharmaceutical formulations. innovareacademics.in One UV spectrophotometric method involves using 0.1N NaOH as a diluent and measuring the absorbance at a maximum wavelength of 235 nm. innovareacademics.in This method demonstrated a high correlation coefficient (r² = 0.9992) for its calibration curve. innovareacademics.in

Flow injection analysis (FIA) coupled with spectrophotometric detection provides a rapid and automated means of NAC determination. srce.hr One FIA method is based on the reduction of a Cu(II)-bathocuproine disulfonate (BCS) complex by NAC to an orange-colored Cu(I) complex, with absorbance measured at 483 nm. srce.hr This method is highly sensitive, with a linear range of 3.0 × 10–7 to 3.0 × 10–5 mol L–1 and a limit of detection of 9 × 10–8 mol L–1. srce.hr Another FIA method uses the reaction of NAC with Pd(II) to form a yellow complex. mdpi.com

Fluorometric methods, often involving derivatization, provide enhanced sensitivity for trace analysis. The reaction of NAC with N-(1-pyrenyl)maleimide to form a fluorescent adduct is a prime example, as detailed in the HPLC section. psu.edu Chemiluminescence-based assays have also been developed for the trace analysis of NAC. innovareacademics.in

Interactive Table 2: Spectrophotometric and FIA Methods for N-Acetyl-L-Cysteine Analysis

| Analytical Technique | Principle | Detection Wavelength (nm) | Linearity Range | Limit of Detection (LOD) |

|---|---|---|---|---|

| UV Spectrophotometry | Direct measurement in 0.1N NaOH | 235 | 5-25 µg/ml | Not specified |

| FIA-Spectrophotometry | Reduction of Cu(II)-BCS complex | 483 | 3.0 × 10–7 – 3.0 × 10–5 mol L–1 | 9 × 10–8 mol L–1 |

| FIA-Spectrophotometry | Complexation with Pd(II) | Not specified | 1.0 × 10−5 – 6.0 × 10−5 mol L−1 | 5.84 × 10−6 mol L−1 |

| FIA-Spectrophotometry | Reduction of Fe(III) and complexation with 1,10-phenanthroline | 510 | 3.5×10 -6 to 4.3×10 -4 M | 6.3×10 -7 M |

Hyphenated Techniques for Complex Mixture Analysis and Structural Confirmation

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of NAC in complex mixtures and for unambiguous structural confirmation. researchgate.netnih.gov The coupling of liquid chromatography with mass spectrometry (LC-MS) is a prominent example, providing both separation and mass-based identification. nih.govresearchgate.netresearchgate.net

LC-UV-MS is another powerful hyphenated technique that has been used for the simultaneous determination of NAC and its pharmacopeial impurities. insights.bioresearchgate.net In this setup, UV detection is used for the quantification of the high-concentration analyte (NAC) to prevent ion-source overload, while the mass spectrometer is used for the sensitive detection and quantification of the low-level impurities. researchgate.net The use of hyphenated techniques like gas chromatography-mass spectrometry (GC-MS) has also been reported for NAC analysis, although it often requires derivatization to increase the volatility of the analyte. insights.bio These multi-dimensional analytical approaches provide a high degree of confidence in both the qualitative and quantitative results obtained for N-acetyl-L-cysteine.

Conclusion and Future Research Directions

Synthesis of Current Research Landscape and Key Contributions

The chemical compound identified by EINECS number 213-001-8, with the IUPAC name 3-Methyl-2-(2-{[3-(carboxymethyl)-3H-benzothiazol-2-ylidene]methyl}but-1-enyl)-3H-benzothiazol-1-ium iodide, belongs to the extensive family of cyanine (B1664457) dyes. These dyes are characterized by two nitrogen-containing heterocyclic nuclei linked by a polymethine chain. nih.govunito.it The synthesis of such asymmetric cyanine dyes often involves multi-step procedures. mdpi.com Common strategies include the "thioether method" for monomethine cyanines and the "aldehyde" or "hemicyanine" methods for those with longer polymethine chains, such as tri-, penta-, and heptamethine dyes. unito.it These methods can be challenging, often resulting in low yields and difficult purification due to the concurrent formation of symmetrical dyes. unito.it To address these limitations, modern synthetic approaches like microwave-assisted synthesis and solid-phase procedures have been developed to improve yields and simplify purification. unito.it

Research on benzothiazolium cyanine systems has significantly contributed to the understanding of structure-property relationships in fluorescent dyes. Studies have shown that the photophysical properties, such as absorption and emission wavelengths, are heavily influenced by the length of the polymethine chain and the nature of the heterocyclic groups. nih.govuniver.kharkov.ua For instance, each addition of a vinylene group to the polymethine chain can cause a bathochromic (red) shift of approximately 100 nm in the absorption spectrum. unito.it The inherent hydrophobic and cationic nature of many cyanine dyes facilitates strong interactions with biological macromolecules like DNA. univer.kharkov.ua

Identification of Unresolved Challenges and Critical Knowledge Gaps

Despite extensive research, several challenges and knowledge gaps persist in the study of benzothiazolium cyanine dyes. A significant hurdle is the tendency of these dyes to form non-fluorescent dimers and higher-order aggregates (H-aggregates) in aqueous solutions, which can quench fluorescence and alter spectral properties. glenresearch.comaip.org This aggregation is driven by van der Waals forces and the hydrophobic nature of the planar aromatic ring structures. glenresearch.com While strategies like sulfonation have been employed to increase water solubility and reduce aggregation, the issue is not entirely resolved. glenresearch.com

Another challenge lies in the precise control of their photophysical properties for specific applications. While the general effects of structural modifications are understood, predicting the exact absorption and emission maxima, quantum yields, and photostability of novel derivatives remains an area of active investigation. tandfonline.com Furthermore, the relatively low fluorescence quantum yield of some cyanine dyes in certain environments limits their sensitivity as fluorescent probes. tandfonline.com The mechanisms of photodegradation also require more in-depth study to enhance the photostability of these dyes for long-term imaging applications. sioc-journal.cn

From a theoretical standpoint, accurately modeling the electronic structure and predicting the optical spectra of cyanine dyes presents a significant computational challenge. nih.gov Standard theoretical models often fail to accurately reproduce experimental absorption spectra, highlighting the need for more advanced computational methods. nih.gov

Exploration of Emerging Research Areas and Interdisciplinary Prospects

The unique optical properties of benzothiazolium cyanine dyes position them at the forefront of several emerging research areas. Their strong fluorescence in the near-infrared (NIR) region is particularly advantageous for in vivo imaging, as it allows for deeper tissue penetration and reduced autofluorescence from biological samples. tandfonline.com This has spurred interest in their use as non-targeted probes for bioimaging and as contrast agents in fluorescence-guided surgery. tandfonline.commdpi.com

The field of theranostics, which combines therapy and diagnostics, represents a significant interdisciplinary prospect. Cyanine dyes can act as photosensitizers in photodynamic therapy (PDT), where they generate reactive oxygen species upon light activation to induce localized cell death. mdpi.comresearchgate.net By modifying their structure to include targeting moieties, researchers are developing activatable photosensitizers that are only "turned on" in the presence of specific disease biomarkers, thereby enhancing therapeutic selectivity and minimizing off-target effects. researchgate.net

Furthermore, the self-assembly of amphiphilic cyanine dyes into well-defined nanostructures, such as J-aggregates, is a promising area for applications in energy storage and optoelectronics. aip.orgresearchgate.net Understanding and controlling these self-assembly processes at the molecular level is crucial for designing novel light-harvesting systems. aip.orgresearchgate.net

Potential for Novel Derivatives and Advanced Applications of the Chemical Compound

The core structure of EINECS 213-001-8 offers a versatile scaffold for the development of novel derivatives with tailored properties. By introducing different substituents on the benzothiazole (B30560) rings or modifying the polymethine chain, researchers can fine-tune the dye's solubility, lipophilicity, and spectral characteristics. scirp.orgscirp.org For example, the incorporation of electron-donating or electron-withdrawing groups can modulate the electronic properties and, consequently, the absorption and fluorescence wavelengths. acs.org

Advanced applications for novel derivatives are manifold. The development of pH-sensitive cyanine dyes, which exhibit changes in their fluorescence in response to pH variations, holds promise for visualizing acidic tumor microenvironments. mdpi.com Similarly, derivatives that can sense specific ions or reactive oxygen species are being explored for monitoring cellular processes and oxidative stress. univer.kharkov.ua

The conjugation of these dyes to biomolecules such as antibodies or peptides can create highly specific probes for targeted imaging and diagnostics. This approach leverages the inherent fluorescence of the cyanine dye and the targeting specificity of the biomolecule to visualize and track specific cellular components or disease markers.

Methodological Innovations in the Comprehensive Study of Benzothiazolium Cyanine Systems

Recent years have seen significant methodological innovations that have advanced the study of benzothiazolium cyanine systems. In synthesis, the move towards more efficient and environmentally friendly methods, such as microwave-assisted and solid-phase synthesis, has been crucial. unito.ituniver.kharkov.ua These techniques often lead to higher yields, shorter reaction times, and easier purification of the final products. nih.gov

In the realm of characterization, advanced spectroscopic techniques are providing deeper insights into the behavior of these dyes. Time-resolved fluorescence spectroscopy, for example, is used to study the dynamics of excited states and the mechanisms of fluorescence quenching. nih.gov Two-dimensional electronic spectroscopy is a powerful tool for probing the initial steps of molecular self-assembly, such as dimerization. aip.org

Q & A

Q. What experimental methodologies are recommended for characterizing the physicochemical properties (e.g., Log K_ow, Log S_w) of EINECS 213-001-8?

Q. How should conflicting results about the compound’s biodegradation pathways be addressed?

- Methodological Answer : Conduct isotopic labeling (e.g., ¹⁴C-tracing) to track metabolic intermediates. Compare pathways across microbial consortia from diverse habitats (e.g., soil vs. aquatic systems). Publish negative results to reduce publication bias .

Tables of Key Findings from Evidence

Table 1 : Physicochemical Ranges for EINECS Compounds (Adapted from )

| Property | ERGO Compounds (Typical Range) | EINECS Outliers |

|---|---|---|

| Log K_ow < -5 | 0% | 1% (550) |

| Log K_ow > 10 | 0% | 4% (2289) |

| Log S_w < -15 | 0% | 2% (1138) |

| Log H < -20 | 0% | 4% (2455) |

Table 2 : Methodological Recommendations for Data Integrity

| Issue | Solution | Evidence Source |

|---|---|---|

| Fraud detection | Require open-ended responses | |

| Reproducibility | Publish raw data in appendices | |

| Bias mitigation | Use blinded data analysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|